molecular formula C13H26ClNO3 B13390756 O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride

O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride

Cat. No.: B13390756
M. Wt: 279.80 g/mol
InChI Key: SSNWMVRXDJPQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

H-Hyp(tBu)-OtBu hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride is a chemical compound with diverse applications in pharmaceutical, biochemical, cosmetic, and food industries . It is also used in peptide synthesis .

Pharmaceutical Development
this compound is a valuable intermediate in synthesizing pharmaceuticals, especially those that target neurological disorders because it can effectively cross the blood-brain barrier . Additionally, it shows promise in developing novel treatments for neurological disorders and cancer, where precise molecular design is crucial .

Peptide Synthesis
In peptide synthesis, this compound acts as a protecting group for amino acids, which enhances the stability and yield of peptide chains during chemical reactions . It introduces hydroxyl groups, which enhances the stability and bioactivity of peptide-based therapeutics .

Biochemical Research
Researchers use this compound in studies related to protein folding and stability, helping to understand the mechanisms of diseases linked to misfolded proteins .

Cosmetic Formulations
The cosmetic industry explores this compound for its potential skin-conditioning properties, making it a candidate for anti-aging products . It can be incorporated into skincare products for its moisturizing properties, which helps to improve skin hydration and elasticity .

Biological Activity

O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride (CAS 367453-05-2) is a synthetic derivative of proline that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and proteomics. This compound is characterized by its unique structural features, including a tert-butyl group at the 4-position, which enhances its lipophilicity and stability. This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.

  • Chemical Formula : C13H26ClNO3
  • Molecular Weight : 279.84 g/mol
  • Structure : The presence of the tert-butyl group at the 4-position of the hydroxyproline structure allows for increased solubility and reactivity compared to other proline derivatives.

Biological Activity

Research indicates that this compound exhibits several key biological activities:

  • Protein Synthesis and Modification : The compound mimics natural amino acids, facilitating studies on protein folding and stability. Its structural properties allow it to participate in peptide synthesis, making it valuable for drug development and biochemical research.
  • Collagen Synthesis Modulation : Due to its proline-like properties, this compound may influence biological pathways related to collagen synthesis, which is crucial for tissue repair and regeneration.
  • Cell Signaling : Preliminary findings suggest that it may modulate cellular signaling pathways by affecting peptide conformation, thereby impacting their biological activity.

Comparative Analysis with Similar Compounds

A comparison with other proline derivatives highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
L-ProlineNatural amino acidBasic structure without modifications
tert-Butyl L-prolinate hydrochlorideContains a tert-butyl groupLacks hydroxy modification
Fmoc-O-tert-butyl-L-trans-4-hydroxyprolineFmoc-protected variantUsed primarily in solid-phase peptide synthesis
O-tert-Butyl-L-prolineSimple modification without hydroxy groupLess polar than O-tert-butyl-L-trans-4-hydroxyproline

The unique combination of the hydroxy group and the tert-butyl esters in O-tert-Butyl-L-trans-4-hydroxyproline enhances its solubility and reactivity, making it particularly valuable in biochemical applications.

Case Studies and Research Findings

Several studies have explored the potential applications and biological activities of this compound:

Properties

Molecular Formula

C13H26ClNO3

Molecular Weight

279.80 g/mol

IUPAC Name

tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H

InChI Key

SSNWMVRXDJPQAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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